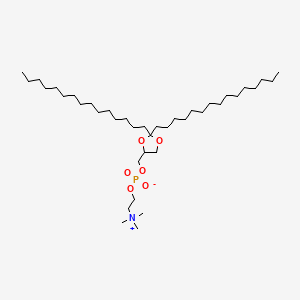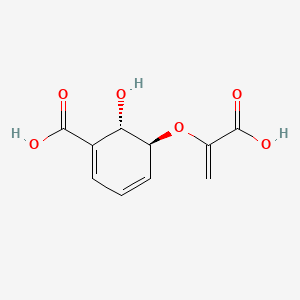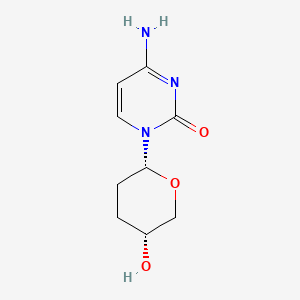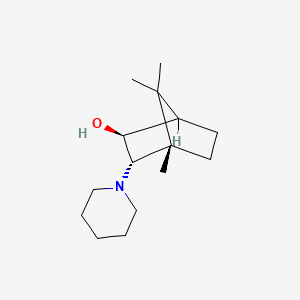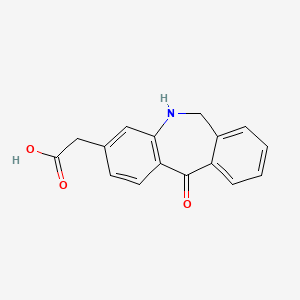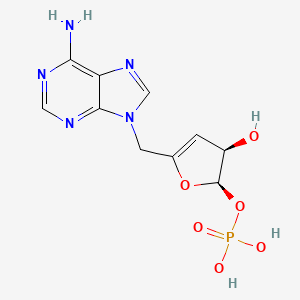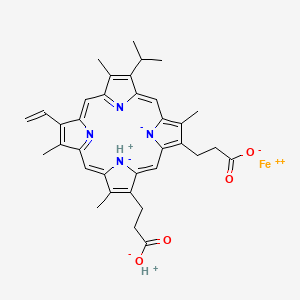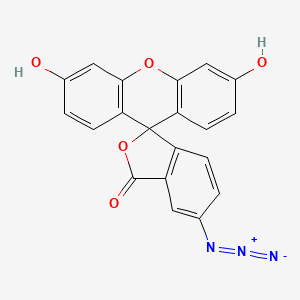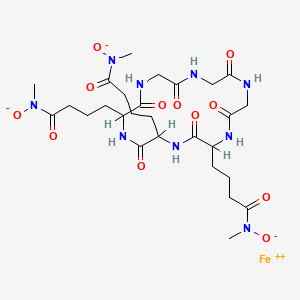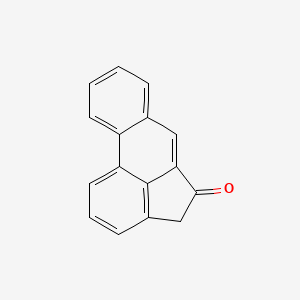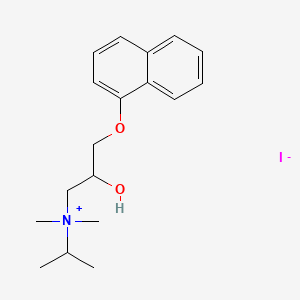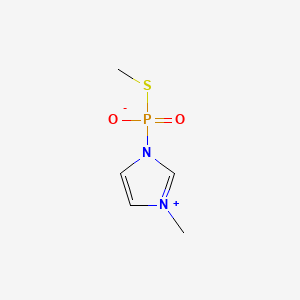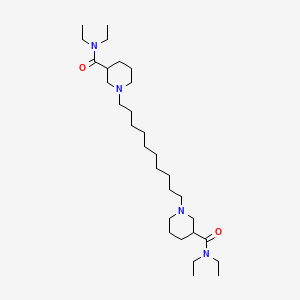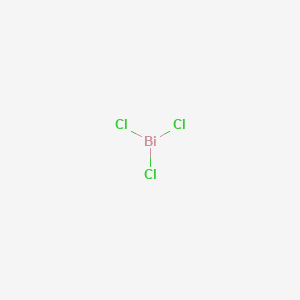
塩化ビスマス(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth trichloride is an inorganic compound with the chemical formula BiCl₃. It is a covalent compound and is the common source of the Bi³⁺ ion. In the gas phase and in the crystal, the species adopts a pyramidal structure, in accord with VSEPR theory . Bismuth trichloride is known for its hygroscopic nature and appears as white to yellow crystals .
Synthetic Routes and Reaction Conditions:
- Bismuth trichloride can be synthesized directly by passing chlorine gas over bismuth metal:
Direct Chlorination: 2Bi+3Cl2→2BiCl3
Reaction with Aqua Regia: Dissolving bismuth metal in aqua regia, followed by evaporation, yields bismuth trichloride dihydrate, which can be distilled to form the anhydrous trichloride.
Adding hydrochloric acid to bismuth oxide and evaporating the solution:Reaction with Hydrochloric Acid: Bi2O3+6HCl→2BiCl3+3H2O
Dissolving bismuth in concentrated nitric acid and then adding solid sodium chloride:Reaction with Nitric Acid and Sodium Chloride: Bi+6HNO3→Bi(NO3)3+3H2O+3NO2
Bi(NO3)3+3NaCl→BiCl3+3NaNO3
科学的研究の応用
有機ビスマス化合物の合成
塩化ビスマス(III)は、有機ビスマス化合物の合成に使用されます。 有機化合物中のビスマス原子は、1、2、3、4、5、または6つの有機ラジカルに直接結合することができます {svg_1}。 このタイプの有機ビスマス化合物の多様性により、この分野の研究が大幅に拡大しました {svg_2}.
シリコンドーピング
塩化ビスマス(III)は、シリコンドーピングのための分子前駆体として役立ちます {svg_3}。 室温で完全に解離して、ビスマスアトム、アトム二量体、および表面に結合した塩素を生成します {svg_4}。 このため、BiCl3は、サブナノメートルのスケールでのリソグラフィーパターンに適合するビスマス前駆体化合物として適しています {svg_5}.
ポリアニリンおよびテルル化ビスマス(III)ナノハイブリッドの調製
塩化ビスマス(III)は、高い熱電性能を有するポリアニリンおよびテルル化ビスマス(III)ナノハイブリッドを調製するための前駆体として使用できます {svg_6}.
二重ペロブスカイト半導体の合成
塩化ビスマス(III)は、Cs2AgBiBr6およびCs2AgBiCl6などの可視光吸収二重ペロブスカイト半導体を合成するための出発物質として使用されます {svg_7}。 これらは、ハロゲン化鉛ペロブスカイトの環境に優しい代替品です {svg_8}.
エポキシドのアルコール分解、アセト分解、および加水分解における触媒
塩化ビスマス(III)は、エポキシドのアルコール分解、アセト分解、および加水分解において、対応するβ-アルコキシおよびβ-アセトキシアルコールおよびジオールを生成するための触媒として使用できます {svg_9}.
オキシランからのチイランの調製
塩化ビスマス(III)は、チオシアン酸アンモニウムを使用して、オキシランからチイランを調製するために使用できます {svg_10}.
作用機序
Target of Action
Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .
Mode of Action
Bismuth trichloride interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.
Pharmacokinetics
Bismuth trichloride is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol
Result of Action
The molecular and cellular effects of bismuth trichloride’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making bismuth trichloride potentially useful in antimicrobial applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bismuth trichloride. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions
生化学分析
Biochemical Properties
Bismuth trichloride plays a crucial role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of bismuth trichloride is with the enzyme urease, which it inhibits. This inhibition is significant in the treatment of Helicobacter pylori infections, as urease is essential for the bacteria’s survival in the acidic environment of the stomach . Additionally, bismuth trichloride interacts with other enzymes such as catalase and lipase, further contributing to its antimicrobial properties . These interactions often involve the binding of bismuth ions to the active sites of the enzymes, leading to their inactivation.
Cellular Effects
Bismuth trichloride has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, bismuth trichloride has been found to inhibit the adhesion of Helicobacter pylori to surface epithelial cells, thereby preventing infection . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of bismuth trichloride involves several key processes. At the molecular level, bismuth trichloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bismuth ions from bismuth trichloride can bind to thiol groups in proteins, leading to the formation of stable bismuth-protein complexes . This binding can result in the inhibition of enzyme activity, as seen with urease, catalase, and lipase. Additionally, bismuth trichloride can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth trichloride can change over time due to its stability and degradation. Bismuth trichloride is known to hydrolyze in the presence of water, forming bismuth oxychloride and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical assays. In in vitro studies, prolonged exposure to bismuth trichloride has been shown to result in the gradual inactivation of certain enzymes and the accumulation of bismuth-protein complexes . In in vivo studies, the long-term effects of bismuth trichloride on cellular function include potential toxicity at high concentrations and the disruption of normal cellular processes.
Dosage Effects in Animal Models
The effects of bismuth trichloride vary with different dosages in animal models. At low to moderate doses, bismuth trichloride has been found to exhibit antimicrobial and anti-inflammatory properties . At high doses, it can lead to toxic effects such as nephrotoxicity and hepatotoxicity . In animal studies, threshold effects have been observed, where the beneficial effects of bismuth trichloride are seen at lower doses, while adverse effects become prominent at higher doses. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Bismuth trichloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as a Lewis acid, facilitating various organic transformations and catalytic processes . In biological systems, bismuth trichloride can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, its inhibition of urease affects the nitrogen metabolism of Helicobacter pylori, disrupting the bacteria’s ability to neutralize stomach acid . Additionally, bismuth trichloride can alter metabolite levels by binding to and inactivating enzymes involved in metabolic reactions.
Transport and Distribution
The transport and distribution of bismuth trichloride within cells and tissues are influenced by its interactions with transporters and binding proteins. Bismuth ions from bismuth trichloride can be transported across cell membranes through metal ion transporters . Once inside the cell, bismuth ions can bind to various intracellular proteins, affecting their localization and function. The distribution of bismuth trichloride within tissues is also determined by its affinity for specific biomolecules, leading to its accumulation in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of bismuth trichloride is critical for its activity and function. Bismuth ions from bismuth trichloride can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct bismuth ions to particular organelles. The activity of bismuth trichloride can be influenced by its subcellular localization, as it can interact with different biomolecules depending on its location within the cell. For instance, the accumulation of bismuth ions in mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
特性
CAS番号 |
7787-60-2 |
|---|---|
分子式 |
BiCl3 |
分子量 |
315.33 g/mol |
IUPAC名 |
bismuth;trichloride |
InChI |
InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |
InChIキー |
JHXKRIRFYBPWGE-UHFFFAOYSA-K |
SMILES |
Cl[Bi](Cl)Cl |
正規SMILES |
[Cl-].[Cl-].[Cl-].[Bi+3] |
| 7787-60-2 | |
ピクトグラム |
Irritant |
同義語 |
bismuth trichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one](/img/structure/B1206539.png)
